COX-1 and COX-2 Inhibitory Potency: MAA Demonstrates 8-9 Fold Greater Potency Than AA
In vitro assays demonstrate that methylaminoantipyrine (MAA) is an 8- to 9-fold more potent inhibitor of both COX-1 and COX-2 than its primary metabolite, 4-aminoantipyrine (AA). This substantial difference in potency directly impacts the interpretation of metamizole pharmacology, as MAA, not AA, is the primary driver of COX-mediated analgesic effects [1].
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | MAA: COX-1 IC50 = 2.55 µmol/L; COX-2 IC50 = 4.65 µmol/L |
| Comparator Or Baseline | AA: COX-1 IC50 = 20.8 µmol/L; COX-2 IC50 = 41.8 µmol/L |
| Quantified Difference | MAA is approximately 8.2-fold (COX-1) and 9.0-fold (COX-2) more potent than AA |
| Conditions | In vitro enzyme assay (human whole blood) |
Why This Matters
This data establishes MAA as the unequivocal driver of COX-mediated analgesia from metamizole prodrugs, making it the essential reference standard for any pharmacological study aiming to quantify therapeutic activity.
- [1] Hinz, B., Cheremina, O., Bachmakov, J., Renner, B., Zolk, O., Fromm, M. F., & Brune, K. (2007). Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic. The FASEB Journal, 21(9), 2343-2351. View Source
